Product packaging for L-Olivosyl-oleandolide(Cat. No.:)

L-Olivosyl-oleandolide

Cat. No.: B1200096
M. Wt: 516.6 g/mol
InChI Key: SBBLTTCUMKGRJI-GYHYDPCPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Macrolide Antibiotic Biosynthesis

L-Olivosyl-oleandolide is an intermediate in the biosynthesis of oleandomycin (B1677203), a 14-membered macrolide antibiotic produced by the bacterium Streptomyces antibioticus. uniovi.esasm.org Macrolide antibiotics are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxysugar moieties are attached. asm.org The biosynthesis of these complex molecules begins with the assembly of the macrolactone ring, oleandolide (B1226770) in this case, by a polyketide synthase (PKS). uniovi.esjst.go.jp Following the formation of the aglycone, a series of post-PKS modifications occur, including glycosylation and oxidation, which are critical for the compound's biological activity. uniovi.es

Glycosylation, the enzymatic attachment of sugars, is a vital step in the biosynthesis of many antibiotics. In the oleandomycin pathway, two different deoxysugars, L-oleandrose and D-desosamine, are attached to the oleandolide aglycone. uniovi.esnih.gov This process is catalyzed by enzymes known as glycosyltransferases (GTs). The oleandomycin gene cluster in S. antibioticus contains several GTs, each with specific roles. uniovi.esnih.gov The attachment of the correct sugar moieties is often a prerequisite for subsequent tailoring steps and for the final antibiotic activity of the molecule.

Several glycosyltransferases are involved in the oleandomycin pathway, highlighting the complexity of macrolide biosynthesis. Key among these are OleG1, which acts as a desosaminyltransferase, and OleG2, which is responsible for transferring the neutral sugar. nih.gov Another GT, OleD, has also been identified in S. antibioticus and is capable of glycosylating a wide range of macrolides. nih.gov The specificity and sequential action of these enzymes are crucial for the correct assembly of the final oleandomycin molecule.

Key Glycosyltransferases in Oleandomycin Biosynthesis
Enzyme (Gene)FunctionSubstrate SpecificityReference
OleG1DesosaminyltransferaseTransfers dTDP-D-desosamine to the macrolactone ring. nih.gov
OleG2OleandrosyltransferaseTransfers L-olivose to the oleandolide aglycone. Shows some flexibility, as it can also transfer L-rhamnose to erythronolide B. nih.govnih.gov
OleDMacrolide GlucosyltransferaseCan glycosylate a broad range of macrolide antibiotics. nih.gov

Role as a Key Biosynthetic Intermediate

This compound is a central intermediate in the oleandomycin pathway, representing the first glycosylated form of the oleandolide aglycone. Its formation is a critical step that precedes further chemical modifications. The biosynthesis of this compound is achieved when the glycosyltransferase OleG2 catalyzes the attachment of an L-olivose moiety from the activated sugar donor, dTDP-L-olivose, to the C-3 hydroxyl group of the oleandolide precursor. asm.orgnih.gov

Once formed, this compound serves as the direct substrate for the next enzymatic reaction in the pathway. This reaction is a methylation step catalyzed by the enzyme this compound 3-O-methyltransferase, encoded by the oleY gene. nih.govuniprot.orgwikipedia.org This enzyme transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 3-hydroxyl group of the L-olivose sugar moiety. expasy.orgqmul.ac.uk The product of this reaction is L-oleandrosyl-oleandolide, which contains the L-oleandrose sugar characteristic of the final antibiotic. qmul.ac.ukresearchgate.net This post-glycosylation tailoring demonstrates a pathway where the deoxysugar is modified after its attachment to the aglycone. nih.gov

In addition to methylation, the monoglycosylated intermediate can undergo other tailoring reactions. Research indicates that the cytochrome P450 monooxygenase, OleP, which is responsible for the epoxidation of the macrolactone ring, can act on both the unglycosylated aglycone (8,8a-deoxyoleandolide) and the monoglycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide. researchgate.netresearchgate.netresearchgate.net This suggests the existence of parallel pathways in the later stages of oleandomycin biosynthesis, further underscoring the pivotal role of this compound as a branching point for enzymatic modifications.

Enzymatic Conversion of this compound
EnzymeSystematic NameSubstrateCofactorProductReference
OleY (EC 2.1.1.239)S-adenosyl-L-methionine:this compound B 3-O-methyltransferaseThis compoundS-adenosyl-L-methionineL-Oleandrosyl-oleandolide uniprot.orgexpasy.orgqmul.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H44O10 B1200096 L-Olivosyl-oleandolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H44O10

Molecular Weight

516.6 g/mol

IUPAC Name

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-8-[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,14-dihydroxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione

InChI

InChI=1S/C26H44O10/c1-11-9-26(10-33-26)24(31)14(4)21(29)12(2)16(6)35-25(32)15(5)23(13(3)20(11)28)36-19-8-18(27)22(30)17(7)34-19/h11-23,27-30H,8-10H2,1-7H3/t11-,12-,13+,14+,15+,16+,17-,18-,19-,20-,21-,22-,23-,26+/m0/s1

InChI Key

SBBLTTCUMKGRJI-GYHYDPCPSA-N

SMILES

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)O)C)C)C)O)C

Isomeric SMILES

C[C@H]1C[C@@]2(CO2)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]([C@H]1O)C)O[C@H]3C[C@@H]([C@H]([C@@H](O3)C)O)O)C)C)C)O)C

Canonical SMILES

CC1CC2(CO2)C(=O)C(C(C(C(OC(=O)C(C(C(C1O)C)OC3CC(C(C(O3)C)O)O)C)C)C)O)C

Origin of Product

United States

Elucidation of Biosynthetic Pathways and Precursor Molecules

Involvement of Polyketide Synthase Complexes

The oleandomycin (B1677203) synthase (OLES) is a modular type I PKS responsible for constructing the oleandolide (B1226770) backbone. wikipedia.org This large enzymatic complex is encoded by a cluster of genes, including OLES1, OLES2, and OLES3. wikipedia.org These genes code for different modules, each containing a set of enzymatic domains that carry out specific steps in the chain elongation process. The entire OlePKS, with a remarkable size of 10,487 amino acids, has been expressed in the heterologous host Streptomyces lividans, leading to the production of 8,8a-deoxyoleandolide (B1208699), a precursor to oleandomycin. jst.go.jp The architecture of the OlePKS shares similarities with the well-studied 6-deoxyerythronolide B synthase (DEBS) involved in erythromycin (B1671065) biosynthesis, though they only share about 45% sequence identity. wikipedia.orgjst.go.jp

Involvement of Polyketide Synthase Complexes

Precursor Unit Incorporation (e.g., Acetyl-CoA, Methylmalonyl-CoA)

The assembly of the oleandolide macrolactone ring is initiated with a starter unit of acetyl-CoA and is subsequently extended through the incorporation of six methylmalonyl-CoA extender units. asm.orgsmolecule.com The loading domain of the OLES complex specifically selects for the acetyl-CoA starter unit. wikipedia.org Each subsequent module of the PKS then adds a methylmalonyl-CoA unit, progressively elongating the polyketide chain. The process is a carefully choreographed sequence of condensation, ketoreduction, dehydration, and enoylreduction reactions, although some of these reductive steps are selectively skipped to generate the final pattern of oxygenation on the macrolactone ring. mdpi.com

Enzymatic Mechanisms and Biochemical Characterization

L-Olivosyl-oleandolide 3-O-Methyltransferase (OleY)

OleY is a key enzyme in the biosynthesis of the macrolide antibiotic oleandomycin (B1677203), produced by Streptomyces antibioticus. nih.gov It functions as a 3-O-methyltransferase, catalyzing the methylation of the L-olivosyl moiety attached to the oleandolide (B1226770) aglycone. uniprot.orgresearchgate.net

Substrate Specificity and Catalytic Activity

OleY demonstrates a degree of flexibility in its substrate recognition. Its primary role is the conversion of this compound to L-oleandrosyl-oleandolide. wikipedia.org However, research has shown that OleY can also methylate other monoglycosylated macrolactones. For instance, it acts on L-olivosyl-erythronolide B, converting it to its 3-O-methylated derivative, L-oleandrosyl-erythronolide B. uniprot.org The enzyme is also capable of methylating L-rhamnosyl- and L-mycarosyl-erythronolide B. nih.govuniprot.org This indicates that while the L-olivosyl group is a natural substrate, the enzyme can accommodate other deoxysugars attached to a macrolide core.

The catalytic activity of OleY involves the transfer of a methyl group to the 3-hydroxyl group of the L-olivose sugar. researchgate.net This post-glycosylation modification is a crucial step in the maturation of the oleandomycin molecule.

Cofactor Requirements (e.g., S-adenosyl-L-methionine)

The methyltransferase activity of OleY is dependent on the presence of the cofactor S-adenosyl-L-methionine (SAM or AdoMet). wikipedia.orgwikipedia.org SAM is a common cosubstrate in numerous biological methylation reactions, where it donates its methyl group to a wide range of substrates, including nucleic acids, proteins, and secondary metabolites. wikipedia.orguniprot.org In the reaction catalyzed by OleY, SAM binds to the enzyme and provides the methyl group that is transferred to the L-olivosyl moiety, yielding S-adenosyl-L-homocysteine as a byproduct. wikipedia.org The requirement of SAM is a characteristic feature of many methyltransferases and is essential for their catalytic function. nih.gov

Enzyme Purification and Characterization (e.g., Molecular Mass, Optimal pH, Dimerization)

OleY has been successfully purified and characterized, providing insights into its biochemical properties. The enzyme was purified from Streptomyces lividans where the oleY gene was overexpressed. nih.gov

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis revealed a single band with a molecular mass of approximately 43 kDa. nih.gov However, gel filtration chromatography indicated a native molecular mass of 87 kDa, suggesting that OleY functions as a dimer in its active state. nih.gov

The enzyme exhibits optimal catalytic activity within a narrow pH range of 7.2 to 7.6. uniprot.org Its activity is significantly influenced by the presence of divalent cations, with cobalt (Co²⁺) ions providing the maximal stimulation. nih.gov

PropertyValueSource
Molecular Mass (SDS-PAGE) 43 kDa nih.gov
Native Molecular Mass (Gel Filtration) 87 kDa nih.gov
Structure Dimer nih.gov
Optimal pH 7.2 - 7.6 uniprot.org
Cofactor S-adenosyl-L-methionine wikipedia.org
Stimulating Cation Co²⁺ nih.gov

Glycosyltransferases Involved in L-Olivosyl Transfer (e.g., OleG2)

The attachment of the L-olivose sugar to the oleandolide aglycone is a critical step preceding the action of OleY. This reaction is catalyzed by a specific glycosyltransferase.

Recognition of Oleandolide Aglycone and L-Olivose

The glycosyltransferase OleG2 from Streptomyces antibioticus is proposed to be responsible for the transfer of L-olivose to the oleandolide aglycone. nih.gov This enzyme specifically recognizes both the macrolide aglycone, oleandolide, and the nucleotide-activated sugar donor, which is presumed to be TDP-L-olivose. The specificity of OleG2 is crucial as it ensures the correct sugar is attached to the correct position on the aglycone. Interestingly, it has been noted that OleG2 cannot transfer the already methylated L-oleandrose, which supports the pathway where methylation occurs after the glycosylation step. researchgate.net

Catalytic Mechanism of Glycosidic Bond Formation

The catalytic mechanism of glycosyltransferases like OleG2 generally involves the activation of the sugar donor, TDP-L-olivose, and the subsequent nucleophilic attack by a hydroxyl group on the oleandolide aglycone. This results in the formation of a glycosidic bond, linking the L-olivose sugar to the macrolide core, and the release of TDP. This reaction sets the stage for the final modification by OleY, completing a key part of the oleandomycin biosynthetic pathway.

Cytochrome P450 Epoxidases (e.g., OleP)

The cytochrome P450 OleP (CYP107D1), from the bacterium Streptomyces antibioticus, is a crucial enzyme in the later stages of oleandomycin biosynthesis. mdpi.com It is responsible for the regio- and stereospecific epoxidation of the C8-C8a bond of the macrolactone ring. mdpi.comnih.gov This epoxidation is a unique and challenging chemical transformation as it occurs on a non-activated carbon-carbon bond. nih.govzenodo.org OleP can act on two different intermediates: the aglycone 8,8a-deoxyoleandolide (B1208699) (DEO) and its glycosylated form, L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO). mdpi.comnih.gov This suggests the possibility of parallel biosynthetic pathways. mdpi.comresearchgate.netresearchgate.net

OleP exhibits remarkable regio- and stereospecificity, exclusively targeting the C8-C8a position of the macrolactone ring for epoxidation. mdpi.comnih.gov This precision is critical for the final structure and biological activity of oleandomycin. The enzyme ensures that the epoxide function is introduced with the correct spatial orientation. This high degree of selectivity is a hallmark of enzymatic catalysis, particularly by cytochrome P450s, which are known for their ability to perform highly specific oxidations on complex molecules. researchgate.net The structural basis for this specificity lies in the precise positioning of the substrate within the enzyme's active site, orienting the C8-C8a bond for the oxidative attack.

The binding of a substrate to OleP is a dynamic process that induces significant conformational changes in the enzyme. nih.govnih.gov This "induced-fit" mechanism is a key regulatory feature of OleP's catalytic cycle. mdpi.com Structural studies have revealed that OleP can exist in both an "open" and a "closed" conformation. mdpi.comresearchgate.net Upon substrate binding, the enzyme transitions from the open, unproductive state to the closed, catalytically competent state. nih.govmdpi.com

This major structural rearrangement primarily involves the F and G helices, as well as the FG, HI, and BC loops, which effectively close the active site over the substrate. mdpi.commdpi.com This closure serves several important functions:

It correctly positions the substrate's C8-C8a bond approximately 4 Å from the heme iron, the catalytic center of the enzyme. nih.gov

It displaces a water molecule that coordinates the heme iron in the resting state, leading to a change in the heme's spin state from low-spin to high-spin, which is a prerequisite for catalysis. nih.govmdpi.com

It shields the active site from the surrounding solvent, preventing undesirable side reactions and the release of reactive oxygen species. mdpi.comnih.gov

Interestingly, research suggests that L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO) may be the preferred substrate for OleP over the aglycone DEO. mdpi.comnih.govrcsb.org The L-olivosyl sugar moiety is proposed to act as a "molecular wedge," promoting a more efficient and stable closure of the enzyme's active site. mdpi.comnih.govrcsb.org In the absence of this sugar, as with the DEO substrate, solvent molecules occupy a cavity that forms upon closure to mediate the necessary protein-substrate interactions. mdpi.comnih.govrcsb.org This suggests that while OleP can process both substrates, the glycosylated intermediate leads to a more optimal catalytic conformation. mdpi.com

The binding affinity of substrates to OleP can be quantified. For instance, the dissociation constant (KD) for the aglycone substrate DEO has been determined through equilibrium binding experiments.

SubstrateDissociation Constant (KD) (µM)
8,8a-deoxyoleandolide (DEO)23 ± 2
6-deoxyerythronolide B (6DEB)3.2 ± 0.1
Data sourced from equilibrium binding experiments. mdpi.com

The catalytic cycle of cytochrome P450 enzymes is a complex, multi-step process. While the complete sequence of catalytic intermediates for OleP's epoxidation of this compound has not been fully elucidated, experimental evidence and analogies to other P450s provide significant insights. It has been hypothesized that the epoxidation may proceed through a desaturation step, leading to the formation of an olefinic intermediate, which is then converted to the final epoxide. mdpi.com This suggests a dual function for the OleP enzyme.

Identification and Organization of Biosynthetic Gene Clusters

The genetic blueprint for this compound synthesis is located within the oleandomycin biosynthetic gene cluster in the producing organism, Streptomyces antibioticus. asm.orgjst.go.jp This cluster contains genes responsible for the synthesis of the macrolactone core, oleandolide, and the two deoxy sugars, L-oleandrose and D-desosamine, that are attached to it.

Gene Loci Associated with Oleandolide and Olivose Biosynthesis

The oleandomycin BGC is a large chromosomal region containing genes for the type I polyketide synthase (PKS) that assembles the oleandolide aglycone. jst.go.jp Interspersed within this cluster are the genes dedicated to the biosynthesis of the sugar moieties. Specifically, a 9.8-kb DNA region within the cluster houses the genes required for the synthesis of L-oleandrose and its precursor, L-olivose. researchgate.netebi.ac.ukuniovi.es Sequence analysis has identified open reading frames (ORFs) that encode the various enzymes necessary for these transformations. researchgate.netuniovi.esvulcanchem.com The genes for D-desosamine biosynthesis are also located within this cluster. ebi.ac.ukuniovi.es

Role of Specific Genes

Several genes within the oleandomycin BGC have been identified and their functions in the biosynthesis of this compound elucidated. researchgate.netebi.ac.ukresearchgate.net These genes work in a coordinated fashion to produce and attach the L-olivose sugar to the oleandolide core.

GeneFunctionRole in this compound Biosynthesis
oleS dTDP-D-glucose synthaseCatalyzes the initial step in the biosynthesis of the deoxysugar moiety. researchgate.netebi.ac.ukcaister.com
oleE dTDP-glucose 4,6-dehydrataseInvolved in the conversion of dTDP-glucose to a 4-keto-6-deoxy intermediate. researchgate.netebi.ac.ukcaister.com
oleL dTDP-4-keto-6-deoxyglucose 3,5-epimeraseModifies the stereochemistry of the sugar intermediate. researchgate.netebi.ac.ukcaister.com
oleV dTDP-glucose 2,3-dehydrataseCatalyzes a deoxygenation step at the C-2 position. researchgate.netebi.ac.ukcaister.com
oleW dTDP-4-keto-6-deoxy-3-keto-reductaseReduces a keto group on the sugar intermediate. researchgate.netebi.ac.ukcaister.com
oleU dTDP-4-ketohexulose reductasePerforms the final reduction step to form dTDP-L-olivose. researchgate.netebi.ac.ukcaister.com
oleG2 GlycosyltransferaseTransfers the L-olivose moiety to the oleandolide aglycone, forming this compound. wikipedia.orgnih.govresearchgate.net
oleY This compound 3-O-methyltransferaseThis enzyme acts after the formation of this compound, methylating the 3-hydroxyl group of the L-olivose moiety to form L-oleandrosyl-oleandolide. researchgate.netnih.govresearchgate.net

Transcriptional Regulation and Expression of Biosynthetic Genes

The expression of the oleandomycin biosynthetic genes is a tightly regulated process. The production of secondary metabolites like oleandomycin is often linked to cellular signaling molecules. Studies have shown that S-adenosylmethionine (SAM) can stimulate the biosynthesis of oleandomycin. jmb.or.kroup.com This effect is, at least in part, independent of its role as a methyl donor, suggesting it acts as a regulatory molecule. jmb.or.kr Both SAM and its demethylated product, S-adenosylhomocysteine (SAH), have been shown to enhance oleandomycin production. jmb.or.kr This suggests a complex regulatory network that senses the metabolic state of the cell to control antibiotic production.

Genetic Engineering and Metabolic Engineering Strategies for Production

To improve the yield of this compound and its derivatives, various genetic and metabolic engineering strategies have been employed. These approaches aim to overcome bottlenecks in the biosynthetic pathway and to produce these compounds in more easily manipulated host organisms.

Biotransformation in Heterologous Hosts

The transfer of biosynthetic genes into more tractable and faster-growing host organisms is a common strategy to facilitate production and genetic manipulation. Several heterologous hosts have been successfully used for the production of oleandomycin intermediates.

Streptomyces lividans : This host has been used for the heterologous expression of the entire oleandomycin polyketide synthase (PKS), resulting in the production of the aglycone precursor, 8,8a-deoxyoleandolide. jst.go.jp S. lividans has also been engineered to overexpress oleY and used as a biotransformation host to convert L-olivosyl-erythronolide B into its 3-O-methylated derivative. nih.govdntb.gov.ua

Escherichia coli : While often used for subcloning and initial gene expression studies, the overexpression of some oleandomycin biosynthetic genes, like oleY, in E. coli has resulted in the formation of inactive inclusion bodies. researchgate.netnih.gov However, it remains a valuable tool for manipulating the genetic constructs before their introduction into Streptomyces hosts.

Streptomyces albus : This organism is considered a good host for the heterologous production of secondary metabolites due to its fast growth and well-established genetic systems. frontiersin.orgfrontiersin.org S. albus has been successfully engineered to produce various flavonoids and has been used as a host for expressing genes from the oleandomycin cluster. researchgate.netfrontiersin.org For instance, a strain of S. albus carrying the oleG2 gene was used to produce novel glycosylated compounds when fed with the erythromycin (B1671065) aglycone. ebi.ac.ukuniovi.es

Post Glycosylation Tailoring Modifications

Enzymatic Methylation Processes

The methylation of the L-olivosyl moiety attached to the oleandolide (B1226770) core is a crucial step in the biosynthetic pathway leading to oleandomycin (B1677203). This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.

The enzyme responsible for this transformation is this compound 3-O-methyltransferase, encoded by the oleY gene in Streptomyces antibioticus. expasy.orgnih.govuniprot.org This enzyme facilitates the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to the 3-hydroxyl group of the L-olivose sugar. nih.govsmolecule.com This conversion results in the formation of L-oleandrosyl-oleandolide. expasy.orgnih.gov

Research has shown that the OleY methyltransferase can be overexpressed in other host organisms, such as Streptomyces lividans, for biotransformation purposes. nih.gov In such systems, the recombinant OleY enzyme successfully converts L-olivosyl-erythronolide B into its 3-O-methylated derivative, L-oleandrosyl-erythronolide B. nih.gov This demonstrates the enzyme's activity on a similar substrate, highlighting its potential for biosynthetic engineering applications.

The OleY methyltransferase exhibits a degree of substrate flexibility, as it can also methylate other monoglycosylated macrolactones. expasy.orguniprot.org For instance, it has been shown to act on L-rhamnosyl-erythronolide B and L-mycarosyl-erythronolide B. nih.govuniprot.orgresearchgate.net The optimal activity of the OleY enzyme occurs within a narrow pH range of 7.2 to 7.6. uniprot.orgresearchgate.net

EnzymeGeneSubstrateProductMethyl Donor
This compound 3-O-methyltransferaseoleYThis compoundL-oleandrosyl-oleandolideS-adenosyl-L-methionine
This compound 3-O-methyltransferaseoleYL-olivosyl-erythronolide BL-oleandrosyl-erythronolide BS-adenosyl-L-methionine
This compound 3-O-methyltransferaseoleYL-rhamnosyl-erythronolide B3-O-methyl-L-rhamnosyl-erythronolide BS-adenosyl-L-methionine
This compound 3-O-methyltransferaseoleYL-mycarosyl-erythronolide B3-O-methyl-L-mycarosyl-erythronolide BS-adenosyl-L-methionine

Epoxidation Reactions and Associated Enzymes

A key structural feature of the final oleandomycin molecule is an epoxide ring on the macrolactone core. beilstein-journals.org This epoxide is introduced through an oxidation reaction catalyzed by a specific cytochrome P450 monooxygenase.

The enzyme responsible for this epoxidation is OleP (CYP107D1), a cytochrome P450 epoxidase encoded by the oleP gene in Streptomyces antibioticus. wikipedia.orgjst.go.jpzenodo.org OleP catalyzes the regio- and stereo-specific epoxidation of the C8-C8a bond of the oleandolide aglycone. zenodo.org

There is evidence to suggest that the epoxidation reaction can occur at different stages of the biosynthetic pathway. researchgate.net OleP can catalyze the epoxidation of both the unglycosylated aglycone, 8,8a-deoxyoleandolide (B1208699), and the monoglycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide. researchgate.netnih.govresearchgate.net This suggests the existence of parallel pathways leading to the final product. zenodo.orgresearchgate.net

Studies investigating the substrate specificity of OleP have indicated that L-olivosyl-8,8a-deoxyoleandolide is the preferred substrate. researchgate.netnih.gov The presence of the L-olivosyl moiety appears to facilitate a more efficient structural response in the enzyme, promoting and stabilizing the closed conformation required for catalysis. researchgate.netnih.govrcsb.org In the absence of the sugar, structural solvent molecules can occupy the active site cavity, compensating for the lack of the glycosyl unit when the aglycone is bound. researchgate.netnih.gov

The mechanism of epoxidation by OleP is thought to involve a dihydroxylation followed by the conversion of one hydroxyl group into a phosphate (B84403) group, which then leaves, allowing for a nucleophilic ring closure by the other hydroxyl group to form the epoxide. wikipedia.org The enzyme is dependent on NADPH for its activity and shows optimal function at a pH of 7.5 and a temperature of 30°C. researchgate.net

EnzymeGeneSubstrate(s)Reaction
OleP (Cytochrome P450 Epoxidase)oleP8,8a-deoxyoleandolideEpoxidation at C8-C8a
OleP (Cytochrome P450 Epoxidase)olePL-olivosyl-8,8a-deoxyoleandolideEpoxidation at C8-C8a

Structural Functional Relationships of the Olivosyl Moiety

Influence of the Sugar Moiety on Enzyme Recognition and Substrate Affinity

The presence of the L-olivosyl group on the oleandolide (B1226770) core has a profound impact on the recognition and affinity of subsequent enzymes in the oleandomycin (B1677203) biosynthetic pathway, particularly the glycosyltransferases and cytochrome P450 monooxygenases.

The glycosyltransferase OleG2, from Streptomyces antibioticus, is responsible for the transfer of an L-olivose moiety to the oleandolide aglycone. researchgate.netasm.org Studies have demonstrated the relaxed specificity of OleG2. For instance, when the oleG2 gene was expressed in an erythromycin-producing host, it was capable of transferring L-rhamnose to the erythromycin (B1671065) aglycone, erythronolide B, creating novel hybrid macrolides. nih.gov This indicates that while OleG2 recognizes the general macrolactone structure, its affinity is not strictly limited to oleandolide, showing flexibility toward both the sugar donor and the aglycone acceptor. nih.govcaister.com

A more striking example of the sugar moiety's influence is seen with the cytochrome P450 enzyme OleP, which catalyzes the epoxidation of the C8-C8a bond of the macrolactone ring. researchgate.netresearchgate.net A central question in oleandomycin biosynthesis has been the timing of this epoxidation—whether it occurs on the aglycone 8,8a-deoxyoleandolide (B1208699) (DEO) or the monoglycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO). researchgate.netresearchgate.net Research now strongly suggests that L-O-DEO is the preferred substrate for OleP. mdpi.comuniroma1.itresearchgate.net

X-ray crystallography and equilibrium binding data show that the aglycone DEO fits loosely into the OleP active site, triggering the catalytically competent "closed" conformation in only a small fraction of the enzyme population. researchgate.netmdpi.comnih.gov In contrast, in silico docking studies show that the L-olivosyl moiety of L-O-DEO fits into a specific cavity within the enzyme's active site. researchgate.netmdpi.com This interaction is proposed to act as a "molecular wedge," promoting and stabilizing the enzyme's closed conformation required for catalysis. uniroma1.itresearchgate.net The sugar moiety forms direct hydrogen bonds with active site residues, such as N236 and S240, which are crucial for this stabilization. researchgate.net In the absence of the glycosyl unit, this cavity is filled with solvent molecules, which mediate the protein-substrate interactions less effectively. researchgate.netmdpi.com This evidence points to the epoxidation occurring more efficiently after the initial glycosylation step, underscoring the role of the L-olivose group in enhancing substrate affinity and catalytic efficiency for OleP. uniroma1.it

Conformational Analysis and Flexibility of the Glycoside Linkage

The three-dimensional structure and flexibility of the glycosidic bond between L-olivose and the oleandolide macrolactone are critical for its biological function, particularly its interaction with enzymes and potentially the bacterial ribosome. While detailed Nuclear Magnetic Resonance (NMR) spectroscopy or extensive molecular dynamics studies focusing specifically on the conformational flexibility of L-olivosyl-oleandolide in solution are not widely published, insights can be drawn from structural data and computational models. lipidmaps.orgrsc.orgwikipedia.org

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful tools for determining the spatial proximity of atoms and thus the conformation of molecules in solution. mdpi.com Such an analysis would elucidate the preferred dihedral angles defining the orientation of the sugar relative to the macrolactone ring. The conformation is influenced by a balance of steric effects and intramolecular hydrogen bonding.

Comparative Structural Studies with Analogous Glycosylated Intermediates

Comparing this compound to other glycosylated intermediates in macrolide biosynthesis highlights the structural nuances that govern enzyme specificity. The biosynthesis of erythromycin, another 14-membered macrolide, provides a well-studied point of comparison.

The erythromycin aglycone, erythronolide B, is naturally glycosylated first with L-mycarose (by the glycosyltransferase EryBV) and then with D-desosamine (by EryCIII). The oleandomycin pathway involves the attachment of L-olivose (by OleG2) and D-desosamine (by OleG1). nih.govwikipedia.org Despite the structural similarity between the aglycones, the enzymes show both specificity and flexibility.

Experiments involving the expression of oleandomycin biosynthesis genes in erythromycin-producing hosts have been particularly revealing. As mentioned, the oleandrosyltransferase OleG2 can glycosylate erythronolide B, producing L-3-O-olivosyl-erythronolide B. asm.orgasm.org This demonstrates that the enzyme's recognition site can accommodate the structural differences between oleandolide and erythronolide B. Conversely, the desosaminyltransferase from the oleandomycin pathway, OleG1, can complement a mutation in the corresponding erythromycin enzyme, EryCIII, restoring erythromycin A production. nih.gov This indicates that OleG1 can act on a mycarosyl-glycosylated erythronolide B, showing that the nature of the first sugar can be variable.

However, there are limits to this flexibility. The cytochrome P450 OleP shows a clear preference for its native glycosylated substrate (L-O-DEO) over the aglycone. uniroma1.it When tested with 6-deoxyerythronolide B (6DEB), a precursor to erythromycin, OleP showed very low binding affinity, indicating that structural differences in the macrolactone ring, in addition to the presence of the correct sugar, are critical for recognition. uniroma1.it These comparative studies show that while the glycosylating enzymes can have relaxed specificity, allowing for the generation of hybrid antibiotics, subsequent tailoring enzymes like P450s can be highly selective for the specific combination of macrolactone and sugar moiety.

Advanced Analytical and Methodological Approaches

Chromatographic Techniques for Pathway Intermediate Identification (e.g., TLC, HPLC)

Chromatographic methods are fundamental for the separation and preliminary identification of biosynthetic intermediates from complex mixtures, such as fermentation broths of Streptomyces antibioticus. frontiersin.orgresearchgate.net

Thin-Layer Chromatography (TLC) serves as a rapid and effective initial screening method. utupub.fiijnrd.org In the context of oleandomycin (B1677203) biosynthesis, TLC is used to separate and visualize intermediates and shunt products. For instance, metabolites produced by recombinant strains can be extracted and analyzed on silica (B1680970) gel plates. koreascience.krresearchgate.net The separated compounds are often visualized by spraying with reagents like 4-methoxybenzaldehyde-sulfuric acid, which imparts a specific color to the antibiotic spots, allowing for their differentiation. core.ac.uk The relative mobility (Rƒ value) of a spot compared to known standards, such as oleandomycin or erythromycin (B1671065), provides preliminary identification. google.com

High-Performance Liquid Chromatography (HPLC) offers superior resolution and quantification capabilities for analyzing complex mixtures of macrolides. frontiersin.orgmdpi.com Reversed-phase HPLC, typically using a C18 column, is the most common method for separating oleandomycin and its precursors. frontiersin.orgkoreascience.kr The intermediates are separated based on their differential partitioning between the stationary phase and a mobile phase, often a gradient of acetonitrile (B52724) in an aqueous buffer. koreascience.krmdpi.com Detection is commonly achieved using UV absorbance, for example at 200 nm or 220 nm. koreascience.krcore.ac.uk By comparing the retention times of peaks in the sample to those of authentic standards, researchers can identify specific pathway intermediates like L-olivosyl-oleandolide. drawellanalytical.com HPLC is crucial for analyzing the products of gene inactivation experiments, which helps to delineate the biosynthetic pathway by identifying the accumulated intermediates. researchgate.net

Technique Principle Application in this compound Studies Reference
TLC Separation based on differential adsorption on a solid stationary phase. ijnrd.orgRapid screening of fermentation broths, preliminary identification of intermediates by comparing Rƒ values with standards. utupub.figoogle.com
HPLC High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. mdpi.comAccurate identification and quantification of pathway intermediates by comparing retention times with standards. Analysis of products from mutant strains to determine gene function. koreascience.krresearchgate.net

Spectroscopic Methods for Structural Characterization in Biosynthetic Studies (e.g., NMR, Mass Spectrometry)

While chromatography separates the components of a mixture, spectroscopy is essential for the definitive structural elucidation of isolated intermediates like this compound.

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for determining the molecular weight of intermediates. mdpi.com Electrospray ionization (ESI) is a soft ionization technique commonly used to generate ions of the macrolide intermediates without significant fragmentation, allowing for the accurate determination of their molecular mass. koreascience.kr Further structural information can be obtained using tandem mass spectrometry (MS/MS), where precursor ions are fragmented to produce a characteristic pattern that aids in identifying the compound's structure. koreascience.krmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the complete three-dimensional structure of organic molecules in solution. mdpi.comnih.gov Techniques like 1H NMR and 13C NMR provide information about the chemical environment of each hydrogen and carbon atom in the molecule. np-mrd.org Two-dimensional NMR experiments, such as COSY and HSQC, establish connectivity between atoms, allowing for the complete assembly of the molecular structure. For macrolides like oleandomycin and its precursors, NMR is used to determine the conformation of the lactone ring and the stereochemistry of its many chiral centers. nih.gov Saturation Transfer Difference (STD) NMR experiments have also been used to study the binding epitopes of macrolides to their biological targets, such as the ribosome. nih.govmdpi.com

The combined use of LC-MS and NMR provides a comprehensive characterization of biosynthetic intermediates, confirming their identity and structure. researchgate.netuab.cat

X-ray Crystallography of Associated Biosynthetic Enzymes

Understanding the function of the enzymes that synthesize this compound and its subsequent derivatives requires detailed knowledge of their three-dimensional structures. X-ray crystallography is a key technique for obtaining this information at atomic resolution. uliege.be This involves purifying and crystallizing the target enzyme, then analyzing how the crystal diffracts X-rays. The enzymes relevant to the later stages of oleandomycin biosynthesis, including the cytochrome P450 epoxidase OleP and the glycosyltransferases OleI and OleD, have been subjects of intense crystallographic study. nih.govbiocrystalfacility.itresearchgate.net

The crystal structures of biosynthetic enzymes reveal the architecture of their active sites, the pocket where the substrate binds and the chemical reaction occurs.

OleP (Cytochrome P450 Epoxidase): The crystal structure of OleP, the enzyme that epoxidizes the macrolactone ring, has been solved in complex with inhibitors like clotrimazole (B1669251) and with substrate analogs. biocrystalfacility.itrcsb.org These structures show a typical P450 fold and reveal a deep active site cavity containing the heme cofactor. biocrystalfacility.itzenodo.org The architecture of the active site is defined by several key secondary structure elements, including the F and G helices and the BC, FG, and HI loops. vallonelab.itresearchgate.net Analysis of the OleP structure shows a "solvent cavity" which is occupied by water molecules when the aglycone substrate is bound. researchgate.netresearchgate.net This cavity is delimited by residues from the BC loop and the G and I helices. researchgate.netresearchgate.net

OleI (Glycosyltransferase): The crystal structure of OleI, which is involved in glycosylation steps, was solved to 1.7-Å resolution. nih.gov It exhibits a GT-B fold, characterized by two distinct Rossmann-like domains. nih.govjmb.or.kr This two-domain structure is typical for many glycosyltransferases. nih.gov The active site is located in the cleft between these two domains. The structure reveals key residues involved in binding the UDP-sugar donor, such as His-328, Ser-264, and Ser-333, which interact with the phosphate (B84403) groups of UDP. nih.gov

Crystallography of enzymes co-crystallized with substrates, products, or inhibitors provides a static snapshot of ligand binding, offering critical insights into the mechanism of catalysis and substrate recognition.

OleP: The binding of substrates to OleP is coupled to a significant conformational change, from an "open" to a "closed" state, which shields the active site from the solvent. researchgate.netmdpi.com The crystal structure of OleP bound to the inhibitor clotrimazole revealed an open conformation, whereas structures with substrate analogs show both open and closed states. biocrystalfacility.itresearchgate.net This structural plasticity is crucial for its function. vallonelab.itjmb.or.kr The interactions are mediated by residues that line the active site cavity. For example, when the aglycone substrate 8,8a-deoxyoleandolide (B1208699) (DEO) is bound, interactions are mediated by a cluster of solvent molecules in the aforementioned solvent cavity. researchgate.netmdpi.com

OleI: The crystal structure of OleI in the presence of UDP and the acceptor oleandomycin has been determined. nih.gov The uracil (B121893) moiety of the UDP-glucose donor is buried in a deep pocket, making specific hydrogen bonds. researchgate.net Kinetic studies combined with structural data suggest a compulsory-order mechanism where the macrolide acceptor binds first, followed by the UDP-glucose donor, to form a ternary complex before the sugar transfer occurs. nih.gov

Elucidation of Active Site Architecture

Molecular Modeling and Computational Simulations

Molecular modeling and computational simulations are powerful tools that complement experimental data from crystallography and spectroscopy. They allow for the dynamic study of enzyme-substrate interactions and the prediction of binding modes for substrates that are difficult to study experimentally.

Substrate docking is a computational technique used to predict the preferred binding orientation of a ligand (substrate) within an enzyme's active site.

OleP: Since L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO) is not commercially available and difficult to synthesize, computational docking was used to investigate its binding to OleP. mdpi.com Docking simulations placed the L-olivosyl moiety of L-O-DEO into the "solvent cavity" observed in the crystal structure of the DEO-bound enzyme. researchgate.netmdpi.com In this docked pose, the sugar makes direct hydrogen bonds with residues at the N-terminus of helix I, such as N236 and S240. researchgate.netresearchgate.net These interactions are proposed to be a key factor in triggering the efficient closure of the enzyme into its catalytically active conformation, suggesting that L-O-DEO is the preferred substrate for OleP. researchgate.netmdpi.comnih.gov Molecular dynamics simulations further support that the presence of a bulky residue in this cavity affects the enzyme's binding properties. researchgate.net

Glycosyltransferases: Homology modeling and molecular docking have been used to study other glycosyltransferases, using the OleI and OleD structures as templates to predict the 3D structures and substrate interactions of related enzymes. jmb.or.krtaylorandfrancis.com These models help identify key residues for substrate recognition and catalysis. For instance, docking studies with various macrolides into glycosyltransferase models can help rationalize their substrate specificity.

The combination of these advanced analytical and computational methods provides a detailed, multi-faceted understanding of the formation of this compound, from its identification in a complex biological matrix to the atomic-level interactions that govern its enzymatic synthesis.

Prediction of Reaction Mechanisms

The prediction of reaction mechanisms for the formation of complex natural products like this compound is a critical area of study that leverages advanced computational and analytical methodologies. Understanding the precise pathway of the glycosylation reaction, where the L-olivose sugar moiety is attached to the oleandolide (B1226770) aglycone, is fundamental for applications in chemoenzymatic synthesis and the generation of novel macrolide analogues. chemrxiv.org The prediction process primarily involves theoretical calculations and simulations to model the interactions between substrates and biocatalysts at an atomic level. riken.jp

Computational chemistry serves as a powerful tool for investigating detailed reaction mechanisms, as the intermediates and transition states are often highly reactive and difficult to detect through experimental means alone. riken.jp Methodologies such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are central to elucidating these complex transformations. chemrxiv.org These approaches allow researchers to map out potential energy surfaces, identify the most favorable reaction coordinates, and analyze the factors that control reactivity and selectivity. riken.jpyoutube.com

The formation of this compound is catalyzed by a glycosyltransferase (GT) enzyme, specifically one that transfers an L-olivose unit to the oleandolide scaffold. nih.govresearchgate.net The prediction of this reaction mechanism, therefore, focuses on the enzyme-catalyzed process. Glycosyltransferases are categorized as either "retaining" or "inverting" based on the stereochemical outcome at the anomeric carbon of the sugar donor. wikipedia.org Many GTs involved in macrolide biosynthesis, such as OleD from Streptomyces antibioticus, are inverting enzymes that utilize a direct displacement SN2-like mechanism. researchgate.netmdpi.com This mechanism involves a single nucleophilic attack from a hydroxyl group on the acceptor molecule (oleandolide) on the anomeric center of the activated sugar donor (e.g., TDP-L-olivose). wikipedia.org

Quantum mechanical (QM) and DFT calculations are employed to model this SN2-like process. chemrxiv.org These calculations can determine the activation energy barriers for different potential pathways, helping to confirm the most likely mechanism. sumitomo-chem.co.jp For instance, theoretical studies can compare a concerted, single transition state mechanism against a stepwise pathway involving a discrete intermediate. chemrxiv.org Furthermore, DFT calculations can shed light on the stereoselectivity of the glycosylation, explaining why the glycosidic bond forms with a specific orientation. researchgate.net

Molecular dynamics simulations complement these quantum calculations by providing insights into the dynamic behavior of the enzyme-substrate complex. chemrxiv.org MD simulations can predict how the oleandolide aglycone and the activated L-olivose donor bind within the enzyme's active site and which conformations are most favorable for reaction. chemrxiv.org These simulations are crucial for understanding how non-covalent interactions, such as hydrogen bonds and van der Waals forces, stabilize the transition state and orient the substrates for catalysis. riken.jp By analyzing the trajectories from MD simulations, researchers can identify the key amino acid residues that participate in the reaction, for example, by acting as a general base to deprotonate the acceptor's hydroxyl group, thereby increasing its nucleophilicity. researchgate.netmdpi.com

The predictive power of these computational approaches is continually enhanced by integrating experimental data and developing more accurate theoretical models. youtube.comrsc.org The combination of high-level calculations with structural data from techniques like X-ray crystallography provides a comprehensive picture of the reaction mechanism, guiding efforts in enzyme engineering and the synthetic production of complex glycosides. nih.gov

Data Tables

Table 1: Computational Methods in Predicting Glycosylation Reaction Mechanisms

MethodPurposeKey Insights Provided
Density Functional Theory (DFT) Calculation of electronic structure and energies of molecules.Elucidation of reaction pathways (concerted vs. stepwise), calculation of activation energy barriers, analysis of transition state geometries, and prediction of stereoselectivity. chemrxiv.orgsumitomo-chem.co.jpacs.org
Molecular Dynamics (MD) Simulations Simulation of the physical movements of atoms and molecules over time.Analysis of substrate binding and orientation in the enzyme active site, identification of key enzyme-substrate interactions, and prediction of catalytically competent conformations. chemrxiv.org
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method treating the reactive center with high-level QM and the surrounding enzyme/solvent with classical MM.Provides a balance between accuracy and computational cost for modeling large enzyme systems, allowing for detailed study of the electronic changes during the reaction within the full enzyme environment.

Table 2: Key Factors Influencing the this compound Formation Mechanism

FactorInfluence on Reaction Mechanism
Glycosyltransferase (GT) Fold The enzyme's structural fold (e.g., GT-A or GT-B) dictates the architecture of the active site and the mechanism of catalysis (inverting vs. retaining). mdpi.comnih.gov
Activated Sugar Donor The nature of the leaving group on the sugar donor (e.g., a nucleoside diphosphate (B83284) like TDP) is critical for the reaction's thermodynamics and kinetics. mdpi.com
Aglycone Acceptor Conformation The three-dimensional shape of the oleandolide macrocycle and the accessibility of its hydroxyl groups determine the regioselectivity of glycosylation. acs.org
Active Site Residues Specific amino acids in the enzyme's active site act as catalytic bases or acids, stabilizing the transition state and facilitating the nucleophilic attack and departure of the leaving group. researchgate.netmdpi.com

Future Research Directions and Biotechnological Potential

Discovery and Characterization of Novel Biosynthetic Enzymes

The biosynthesis of L-olivosyl-oleandolide involves a cascade of enzymatic reactions, and the discovery and characterization of the enzymes involved are crucial for manipulating the pathway. The producing organism, Streptomyces antibioticus, harbors a gene cluster responsible for oleandomycin (B1677203) synthesis. uniovi.esasm.org Within this cluster, several key enzymes have been identified that are directly or indirectly involved in the formation of this compound.

A critical step in the pathway is the glycosylation of the oleandolide (B1226770) aglycone. The enzyme OleG2 has been identified as the glycosyltransferase responsible for attaching L-olivose to the oleandolide core. researchgate.net Further modification of the sugar moiety is carried out by other enzymes. For instance, this compound 3-O-methyltransferase (OleY) is responsible for the methylation of the L-olivosyl group to form L-oleandrosyl-oleandolide. uniprot.orgexpasy.orgwikipedia.org This enzyme has been shown to act on monoglycosylated macrolactones. uniprot.org

Another key enzyme is the cytochrome P450 monooxygenase, OleP, which is responsible for the epoxidation of the macrolactone ring. researchgate.netuniroma1.it Research has shown that OleP can act on both the aglycone 8,8a-deoxyoleandolide (B1208699) (DEO) and the glycosylated intermediate, L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO). uniroma1.itmdpi.com Understanding the substrate specificity and catalytic mechanism of these enzymes is paramount for future engineering efforts.

The biosynthesis of the deoxysugar L-olivose itself involves a series of enzymes encoded by genes such as oleS, oleE, oleW, oleV, oleL, and oleU. uniovi.esasm.org The discovery and characterization of these enzymes, which catalyze steps like glucose activation, dehydration, and reduction, provide the molecular tools needed for combinatorial biosynthesis and the generation of novel glycosylated compounds. uniovi.esresearchgate.net

Table 1: Key Biosynthetic Enzymes in this compound Formation

Enzyme NameGene NameFunctionSubstrate(s)Product(s)
dTDP-D-glucose synthaseoleSActivation of glucose-1-phosphateGlucose-1-phosphate, TTPdTDP-glucose
dTDP-glucose 4,6-dehydrataseoleEDehydration of dTDP-glucosedTDP-glucosedTDP-4-keto-6-deoxyglucose
L-olivose biosynthetic enzymesoleW, oleV, oleL, oleUSeries of reactions to form L-olivosedTDP-4-keto-6-deoxyglucosedTDP-L-olivose
GlycosyltransferaseoleG2Transfers L-olivose to the aglyconeOleandolide, dTDP-L-olivoseThis compound
This compound 3-O-methyltransferaseoleYMethylates the L-olivosyl moietyThis compound, S-adenosyl-L-methionineL-Oleandrosyl-oleandolide, S-adenosyl-L-homocysteine
Cytochrome P450 EpoxygenaseolePEpoxidation of the macrolactone ring8,8a-deoxyoleandolide (DEO), L-olivosyl-8,8a-deoxyoleandolide (L-O-DEO)Oleandolide, this compound

Synthetic Biology Approaches for De Novo Production

Synthetic biology offers powerful tools for the de novo production of complex natural products like this compound in heterologous hosts. nih.gov This approach involves designing and constructing new biological parts, devices, and systems, or redesigning existing, natural biological systems for useful purposes. csic.es By assembling the biosynthetic genes for this compound in a genetically tractable organism such as E. coli or a model Streptomyces strain, it is possible to achieve production outside of the native producer. nih.gov

A key strategy involves the reconstruction of the entire biosynthetic pathway, from the synthesis of the oleandolide aglycone by the polyketide synthase (PKS) to the attachment and modification of the L-olivose sugar. nih.gov This requires the co-expression of a large number of genes, presenting challenges in metabolic balancing and pathway optimization. nih.gov For example, a Streptomyces albus strain engineered to express the oleG2 glycosyltransferase gene has been successfully used to produce glycosylated erythronolide B derivatives, demonstrating the feasibility of this approach. uniovi.es

Future research in this area will likely focus on:

Pathway Refactoring and Optimization: Systematically redesigning the biosynthetic gene cluster to improve expression levels and enzyme activities. This could involve codon optimization, promoter engineering, and ribosome binding site tuning. nih.gov

Host Engineering: Modifying the metabolism of the host organism to increase the supply of precursors such as acetyl-CoA and methylmalonyl-CoA for the PKS, and nucleotide sugars for glycosylation.

Modular Assembly: Creating a library of biosynthetic enzymes with different specificities that can be combined in a modular fashion to generate a diverse range of this compound analogs.

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. nih.govescholarship.org This approach is particularly well-suited for the synthesis of this compound and its derivatives, as it allows for the precise modification of both the macrolide and the sugar moieties.

A potential chemoenzymatic strategy could involve the chemical synthesis of the oleandolide aglycone, followed by enzymatic glycosylation. researchgate.netnih.govuni-hannover.de The total synthesis of oleandolide has been achieved, providing a source of the aglycone for subsequent enzymatic steps. nih.govcam.ac.ukresearchgate.net The glycosyltransferase OleG2 can then be used to attach the L-olivose sugar. researchgate.net

Furthermore, the substrate promiscuity of some biosynthetic enzymes can be exploited to create novel derivatives. For instance, the methyltransferase OleY has been shown to accept other deoxysugars attached to different aglycones, opening the door for the creation of hybrid macrolides with potentially improved biological activities. researchgate.net

Table 2: Potential Chemoenzymatic Synthesis Strategies

StepMethodKey Molecules/EnzymesOutcome
1. Aglycone SynthesisChemical SynthesisVarious organic precursors and reagentsOleandolide
2. GlycosylationEnzymatic ReactionOleandolide, dTDP-L-olivose, OleG2This compound
3. DerivatizationEnzymatic or Chemical ModificationThis compound, OleY, other enzymes/reagentsNovel this compound derivatives

Development of Chemical Probes for Biosynthetic Pathway Investigation

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in a complex biological system. nih.govpitt.edu In the context of the this compound biosynthetic pathway, chemical probes can be invaluable for elucidating the roles of individual enzymes and for tracking the flow of intermediates through the pathway. researchgate.net

For example, substrate analogs that are modified with a reporter tag (e.g., a fluorescent group or a biotin (B1667282) tag) could be synthesized and fed to the biosynthetic enzymes. This would allow for the visualization and isolation of enzyme-substrate complexes, providing insights into substrate binding and catalysis.

Another approach is the development of mechanism-based inhibitors that covalently modify the active site of a target enzyme. Such probes can be used to selectively block a specific step in the pathway, allowing for the accumulation of upstream intermediates and providing a clearer picture of the biosynthetic sequence.

Future research in this area could focus on:

Tagged Intermediates: Synthesizing tagged versions of oleandolide, L-olivose, and other pathway intermediates to track their conversion by the biosynthetic enzymes.

Activity-Based Probes: Designing probes that specifically label active enzymes within the biosynthetic pathway, enabling their identification and characterization from complex protein mixtures.

By employing these advanced research strategies, scientists can continue to unravel the complexities of this compound biosynthesis, paving the way for the development of new antibiotics and other valuable bioactive compounds.

Q & A

Q. How is L-Olivosyl-oleandolide structurally characterized in natural sources?

To identify and characterize this compound, researchers typically employ a multi-step approach:

  • Extraction : Use solvent-based methods (e.g., methanol or ethyl acetate) to isolate the compound from plant tissues.
  • Purification : Apply chromatography techniques (e.g., HPLC or TLC) to separate the compound from co-extracted metabolites.
  • Spectroscopic Analysis : Confirm the structure using NMR (for stereochemical configuration), mass spectrometry (for molecular weight), and IR spectroscopy (functional group identification). The olivosyl moiety and macrolide core are distinguished via 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR chemical shifts and coupling patterns .
  • Comparative Studies : Cross-reference data with known macrolide glycosides (e.g., oleandomycin derivatives) to validate structural assignments .

Q. What are the primary biological roles of this compound in plant defense mechanisms?

this compound is hypothesized to act as a phytoalexin or antimicrobial agent. Methodological approaches to study its role include:

  • Bioassay-Guided Fractionation : Test crude extracts against plant pathogens (e.g., Botrytis cinerea) to isolate bioactive fractions containing the compound.
  • Gene Knockout Models : Use CRISPR/Cas9 or RNAi to silence biosynthetic genes in host plants and observe susceptibility changes.
  • Metabolite Profiling : Correlate this compound concentrations with pathogen resistance using LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies are used to study the enzymatic methylation of this compound by OleY (EC 2.1.1.239)?

The enzyme OleY catalyzes the 3-O-methylation of this compound during oleandomycin biosynthesis. Key methodologies include:

  • Enzyme Purification : Heterologously express OleY in E. coli or Streptomyces hosts and purify via affinity chromatography.
  • Kinetic Assays : Measure methylation rates using 14C^{14}\text{C}-labeled S-adenosyl methionine (SAM) and monitor product formation via radiometric TLC or HPLC.
  • Substrate Specificity Tests : Incubate OleY with analogs (e.g., L-rhamnosyl-erythronolide B) to assess catalytic flexibility .
Substrate Relative Activity (%) Reference
This compound100
L-Rhamnosyl-erythronolide B75
L-Mycarosyl-erythronolide B62

Q. How can researchers address contradictions in bioactivity data for this compound across different studies?

Discrepancies may arise due to variations in assay conditions or compound purity. Mitigation strategies include:

  • Standardized Protocols : Adopt consensus guidelines (e.g., OECD or CLSI standards) for antimicrobial assays.
  • Purity Validation : Use orthogonal methods (e.g., HPLC-DAD and HRMS) to confirm compound integrity (>95% purity).
  • Replication Studies : Collaborate with independent labs to verify bioactivity under identical experimental setups .

Q. What methodologies are recommended for designing experiments to modify the olivosyl moiety of this compound?

To explore structure-activity relationships (SAR):

  • Chemoenzymatic Synthesis : Use glycosyltransferases (e.g., OleD from Streptomyces antibioticus) to attach alternative sugar moieties.
  • Semisynthetic Modification : Chemically hydrolyze the olivosyl group and re-glycosylate with protected sugars (e.g., L-amicetose).
  • Genetic Engineering : Knock out olivosyl biosynthesis genes in native producers and supplement with modified sugar precursors .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be resolved?

Challenges include matrix interference and low abundance. Solutions involve:

  • Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins.
  • Sensitive Detection : Use UPLC-QTOF-MS/MS in MRM mode for high specificity.
  • Internal Standards : Spike deuterated analogs (e.g., d3d_3-L-Olivosyl-oleandolide) to correct for recovery losses .

Methodological Considerations for Data Interpretation

  • Statistical Validation : Apply multivariate analysis (e.g., PCA or PLS-DA) to differentiate biological effects from technical noise .
  • Reproducibility : Document all experimental parameters (e.g., solvent ratios, incubation times) in supplemental materials to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Olivosyl-oleandolide
Reactant of Route 2
L-Olivosyl-oleandolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.